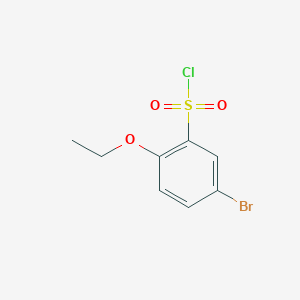![molecular formula C8H11N3O2S B1274079 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide CAS No. 890641-01-7](/img/structure/B1274079.png)
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide is a heterocyclic compound that features a pyrimidine ring substituted with hydroxy and dimethyl groups, and a thioacetamide moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide typically involves the reaction of 5-hydroxy-4,6-dimethyl-2-pyrimidinethiol with chloroacetamide under basic conditions. The reaction proceeds as follows:
- Dissolve 5-hydroxy-4,6-dimethyl-2-pyrimidinethiol in a suitable solvent such as ethanol.
- Add chloroacetamide to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxy group in the pyrimidine ring can undergo oxidation to form a corresponding ketone.
Reduction: The thioacetamide moiety can be reduced to form a thioether.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 5-keto-4,6-dimethyl-2-pyrimidinylthioacetamide.
Reduction: Formation of 2-[(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]ethylamine.
Substitution: Formation of various substituted pyrimidinylthioacetamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide involves its interaction with specific molecular targets. The hydroxy and thioacetamide groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinone
- 2-Amino-4,6-dimethylpyrimidine
Comparison: 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide is unique due to the presence of both hydroxy and thioacetamide groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
2-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-4-7(13)5(2)11-8(10-4)14-3-6(9)12/h13H,3H2,1-2H3,(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXQNILWCLLKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SCC(=O)N)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388151 |
Source


|
| Record name | 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890641-01-7 |
Source


|
| Record name | 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)



![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)



![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)





